CYP3A2 Inhibition: Ki Ratio vs. CYP1A2 and CYP2D1
In rat liver microsomal assays, the compound exhibits isoform-selective CYP inhibition. Its Ki for CYP3A2 (52,600 nM) is 2.4-fold lower (i.e., more potent) than its Ki for CYP1A2 (127,000 nM) and 3.4-fold lower than its Ki for CYP2D1 (179,000 nM), indicating preferential inhibition of the CYP3A subfamily [1]. This contrasts with other thiazolo[3,2-a]pyrimidine-6-carboxamides bearing different N-aryl groups, which often show broader or shifted CYP inhibition profiles in the same assay panel (class-level inference).
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | CYP3A2 Ki: 52,600 nM; CYP1A2 Ki: 127,000 nM; CYP2D1 Ki: 179,000 nM |
| Comparator Or Baseline | Intra-compound CYP isoform selectivity profile; external comparator data for other N-aryl analogues unavailable in public domain |
| Quantified Difference | CYP3A2 potency 2.4-fold higher than CYP1A2 and 3.4-fold higher than CYP2D1 |
| Conditions | Rat liver microsomes; substrates: midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1); preincubation 5 min; LC-MS/MS detection [1] |
Why This Matters
For preclinical DMPK studies, knowing the compound's CYP isoform selectivity profile allows researchers to anticipate potential drug-drug interaction liabilities and select appropriate in vivo models, differentiating it from analogues with unknown or different CYP inhibition spectra.
- [1] BindingDB. BDBM50592756, CHEMBL5182450. Affinity data for CYP3A2, CYP1A2, CYP2D1 (rat). View Source
